molecular formula C17H25NO2 B022671 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate CAS No. 102280-79-5

2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate

Cat. No. B022671
CAS RN: 102280-79-5
M. Wt: 275.4 g/mol
InChI Key: ICONGZANQZOJQV-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.

Mechanism of Action

2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. This compound also produces a feeling of euphoria, which can lead to addiction.
Biochemical and Physiological Effects:
This compound has both biochemical and physiological effects on the body. Biochemically, this compound binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, this compound can cause respiratory depression, sedation, and a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, this compound is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.

Future Directions

There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of this compound on the brain and body. This could lead to a better understanding of the risks and benefits of using this compound for pain management. Additionally, research could focus on developing new methods for synthesizing this compound that are safer and more efficient.
Conclusion:
In conclusion, this compound is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. This compound has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with this compound.

Synthesis Methods

2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. This compound is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.

properties

CAS RN

102280-79-5

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3

InChI Key

ICONGZANQZOJQV-UHFFFAOYSA-N

SMILES

CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC

Canonical SMILES

CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC

synonyms

2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate

Origin of Product

United States

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